
O-tert-Butyl-dimethylsilyl Curcumin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-Butyl-dimethylsilyl Curcumin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O6Si and its molecular weight is 482.648. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYTYUNXLXTGY-QHKWOANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747250 |
Source


|
| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911292-36-9 |
Source


|
| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural characteristics of curcumin revealed by spectroscopic analysis?
A1: Curcumin ((1E,4Z,6E)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one) exists in its enol tautomeric form, characterized by an intramolecular O-H...O hydrogen bond []. This structural feature is confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR [, , ]. These analyses provide detailed information about the compound's functional groups, proton and carbon environments, and overall structure.
Q2: How does the structure of curcumin relate to its antioxidant activity?
A2: Curcumin's antioxidant activity is attributed to its phenolic hydroxyl groups and the conjugated double bond system in its structure. These features enable it to scavenge free radicals effectively []. Theoretical studies using molecular orbital calculations have provided further insights into the spatial characteristics and electronic properties of curcumin, supporting its potent antioxidant capabilities [].
Q3: What is the impact of halogenation on the properties of curcumin, specifically in the case of (1E,4Z,6E)-5-chloro-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (5-chlorocurcumin)?
A3: Introducing a chlorine atom to the curcumin structure, forming 5-chlorocurcumin, significantly impacts its properties. Studies reveal that 5-chlorocurcumin demonstrates enhanced antioxidant activity compared to curcumin itself []. Additionally, 5-chlorocurcumin exhibits notable corrosion inhibition properties for mild steel in acidic environments, acting as a mixed-type inhibitor []. This modification highlights how structural changes can influence the compound's behavior and potential applications.
Q4: How do curcumin derivatives interact with cancer cells, particularly in the context of breast cancer?
A4: Research on JM-17, a synthetic curcumin derivative, reveals its interaction with androgen receptors (AR) in breast cancer cells []. JM-17 treatment has been shown to reduce AR expression and downregulate cyclin-dependent kinase 4 (CDK4) in MDA-MB-231 cells, leading to G0/G1 cell cycle arrest []. This interaction suggests the potential of curcumin derivatives in targeting specific pathways involved in cancer cell proliferation.
Q5: Are there natural variations of curcumin found in plants, and how do their structures differ?
A5: Yes, natural variations of curcuminoids exist. For instance, curcumaromins A-C, isolated from Curcuma aromatica, represent unique menthane monoterpene-coupled curcuminoids []. These compounds differ from curcumin in their sidechain structures, showcasing the diversity of natural product chemistry and its potential for discovering novel bioactive molecules.
Q6: What analytical techniques are commonly employed to study and characterize curcumin and its derivatives?
A6: Various analytical techniques are crucial for understanding curcumin and its derivatives. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are fundamental for structural elucidation [, , ]. Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, are employed to investigate corrosion inhibition properties []. Additionally, molecular modeling studies provide complementary insights into electronic structures and potential interactions with target molecules [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

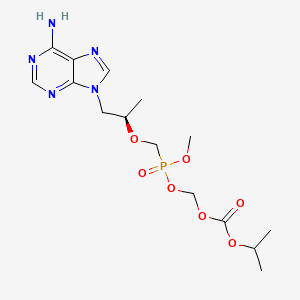
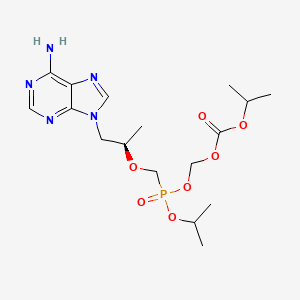


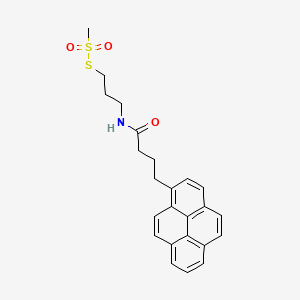
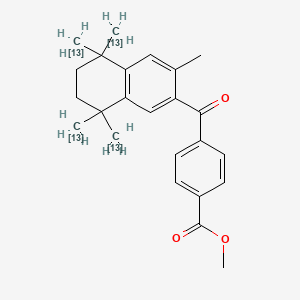

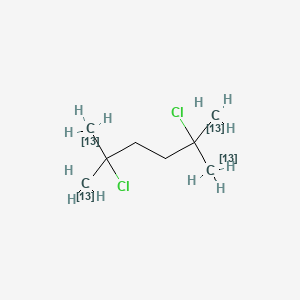
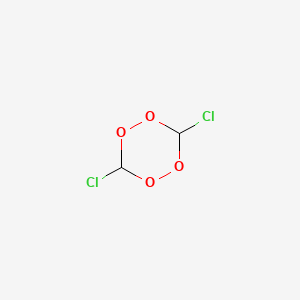
![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
